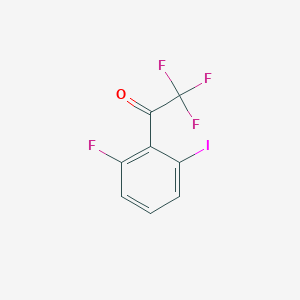
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring. This compound is of interest due to its unique chemical properties, which make it valuable in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-iodobenzene and trifluoroacetyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.
Catalysts and Reagents: Catalysts such as aluminum chloride (AlCl₃) are often employed to facilitate the acylation reaction.
Procedure: The 2-fluoro-6-iodobenzene is reacted with trifluoroacetyl chloride in the presence of AlCl₃, leading to the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound can be used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-phenyl)-ethanone: Lacks the iodine atom, which may affect its reactivity and applications.
2,2,2-Trifluoro-1-(4-iodo-phenyl)-ethanone: The position of the iodine atom is different, leading to variations in chemical behavior.
2,2,2-Trifluoro-1-(2-chloro-6-iodo-phenyl)-ethanone: The presence of a chlorine atom instead of a fluorine atom can alter its properties.
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone is unique due to the specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and selectivity.
Properties
CAS No. |
1208077-50-2 |
|---|---|
Molecular Formula |
C8H3F4IO |
Molecular Weight |
318.01 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H3F4IO/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3H |
InChI Key |
QTEGKEKPSMSVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


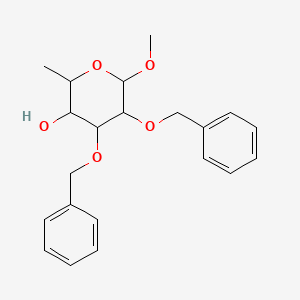
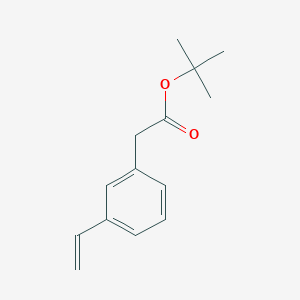

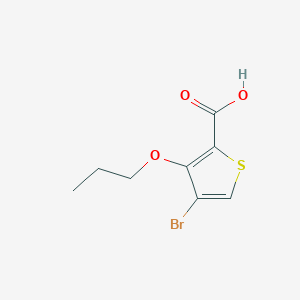
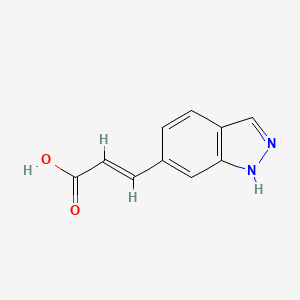
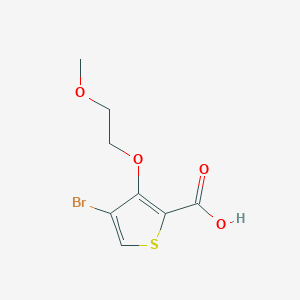


![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)

![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
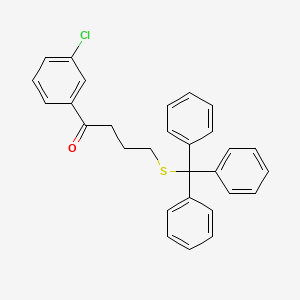
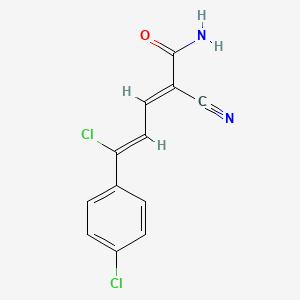
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
